molecular formula C14H16N4OS2 B13367761 3-[(Ethylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367761
M. Wt: 320.4 g/mol
InChI Key: OISBIEZPXBBZKQ-UHFFFAOYSA-N
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Description

{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether is a heterocyclic compound that features a unique fusion of triazole and thiadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the triazole ring can be reduced to amines under appropriate conditions.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkoxides and thiolates can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted ethers and thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Medicine

In medicine, this compound is being investigated for its therapeutic properties. Its potential to inhibit specific enzymes and receptors could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The presence of the triazole and thiadiazole rings allows for strong interactions with hydrogen bond donors and acceptors, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the ethylsulfanyl group and the 3-methylphenyl ether moiety distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N4OS2

Molecular Weight

320.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4OS2/c1-3-20-9-12-15-16-14-18(12)17-13(21-14)8-19-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

OISBIEZPXBBZKQ-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)COC3=CC=CC(=C3)C

Origin of Product

United States

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